

Dytek® A Amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,5-Diamino-2-methylpentane*

Cat. No.: *B097949*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dytek® A amine, chemically known as 2-methyl-1,5-pentanediamine (CAS No. 15520-10-2), is a branched-chain aliphatic diamine developed and manufactured by INVISTA.^{[1][2][3]} Its unique molecular structure, featuring a methyl group on a five-carbon chain, imparts a range of desirable properties to polymers, making it a versatile building block in numerous industrial applications.^{[4][5]} This technical guide provides an in-depth overview of Dytek® A amine, covering its history, chemical and physical properties, synthesis, and key applications with detailed experimental protocols.

History and Commercialization

While the precise date of the initial synthesis and discovery of 2-methyl-1,5-pentanediamine is not publicly documented, its commercial availability is linked to the history of its manufacturer, INVISTA. INVISTA was formed from DuPont's textile fibers division in February 2003 and was subsequently acquired by Koch Industries on April 30, 2004.^[6] Dytek® A is part of INVISTA's specialty intermediates portfolio.^[6] The synthesis of 2-methyl-1,5-pentanediamine via the hydrogenation of 2-methylglutaronitrile is a known chemical process.^[7]

Chemical and Physical Properties

Dytek® A amine is a clear, colorless liquid with a characteristic amine odor.[\[1\]](#) Its branched structure is key to its function as a crystallinity disruptor in polymers.[\[2\]\[5\]](#) The following tables summarize its key physical and chemical properties.

Table 1: General Properties of Dytek® A Amine

Property	Value	Reference
Chemical Name	2-methyl-1,5-pentanediamine	[3]
Common Name	Dytek® A amine	[3]
CAS Number	15520-10-2	[2][3]
Molecular Formula	C ₆ H ₁₆ N ₂	[3]
Molecular Weight	116.21 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[1]

Table 2: Physical Properties of Dytek® A Amine

Property	Value	Units	Conditions	Reference
Boiling Point	192	°C		[3][7]
Freezing Point	-7.15 (estimate)	°C		
Flash Point	81	°C	Closed Cup	[3]
Density	0.86	g/mL	25 °C	[3]
Viscosity	2.6	cP	25 °C	[3]
Refractive Index	1.459	20 °C		
Vapor Pressure	130	mm Hg	135 °C	
Solubility in Water	Miscible			[3]

Table 3: Chemical Properties and Specifications of Dytek® A Amine

Property	Value	Units	Reference
Purity (as 2-methyl-1,5-pentanediamine)	>98.0	% (GC)	[8]
Amine Value	966	mg KOH/g	[3]
Amine Hydrogen			
Equivalent Weight (AHEW)	29.1	g/eq	[3]
pKa1	11.2	[3]	
pKa2	10.0	[3]	

Synthesis of Dytek® A Amine (2-methyl-1,5-pentanediamine)

The industrial synthesis of Dytek® A amine is achieved through the hydrogenation of 2-methylglutaronitrile.[7] A patented method describes a multi-stage hydrogenation process.[9]

Experimental Protocol: Two-Stage Hydrogenation of α -Methylene Glutaronitrile[9]

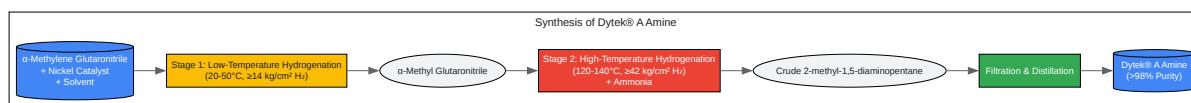
This protocol is based on a patented process for the preparation of 2-methyl-1,5-diaminopentane.

Materials:

- α -Methylene glutaronitrile
- Highly dispersed nickel catalyst (e.g., Raney nickel)
- Solvent (e.g., ethanol)
- Ammonia
- Hydrogen gas

- High-pressure reactor

Procedure:


Stage 1: Low-Temperature Hydrogenation

- Charge the high-pressure reactor with α -methylene glutaronitrile, the nickel catalyst, and the solvent.
- Pressurize the reactor with hydrogen to at least 14 kg/cm².
- Maintain the reaction temperature between 20°C and 50°C.
- Continue the reaction until the uptake of hydrogen ceases, indicating the saturation of the carbon-carbon double bond to form α -methyl glutaronitrile.

Stage 2: High-Temperature Hydrogenation

- Increase the reactor temperature to a range of 120°C to 140°C.
- Increase the hydrogen pressure to at least 42 kg/cm².
- The addition of ammonia can help to minimize the formation of by-products.
- Continue the hydrogenation until the nitrile groups are reduced to primary amine groups, forming 2-methyl-1,5-diaminopentane.
- After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.
- The catalyst is removed by filtration.
- The 2-methyl-1,5-diaminopentane is then purified by distillation.

Workflow for the Synthesis of Dyték® A Amine

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Dytek® A Amine.

Applications and Experimental Protocols

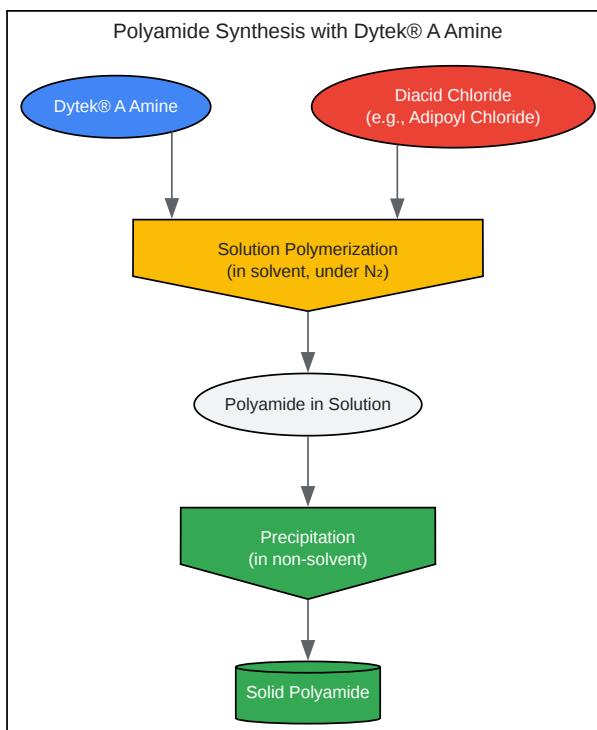
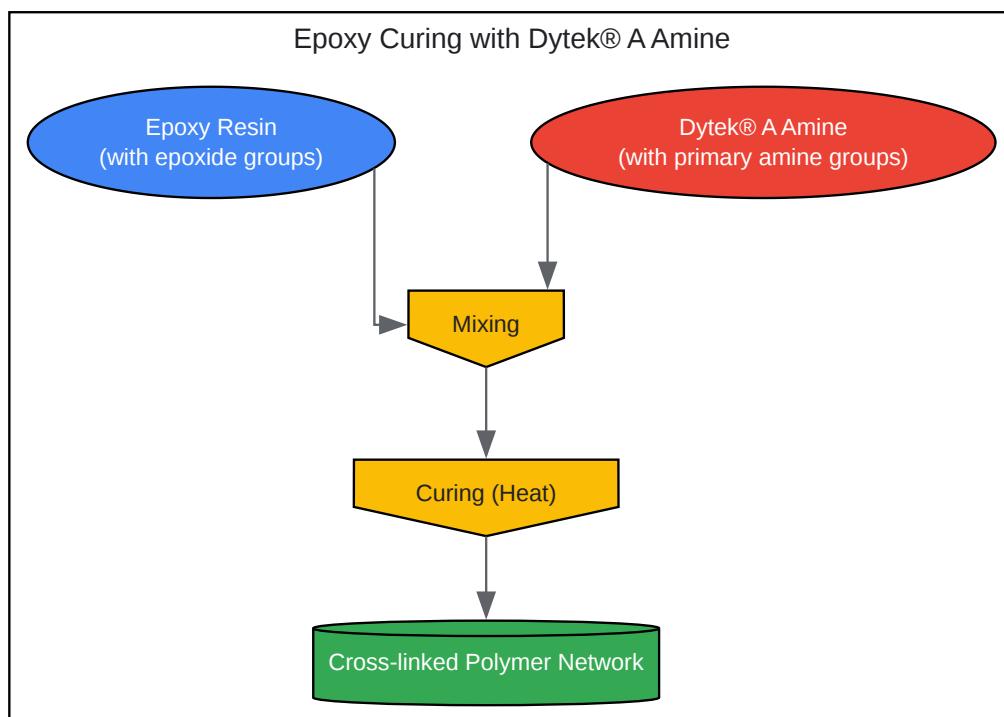
Dytek® A amine is a versatile molecule with applications in various fields, primarily in polymer chemistry.[\[4\]](#)[\[5\]](#)[\[7\]](#)

Epoxy Curing Agent

Dytek® A amine serves as an effective curing agent for epoxy resins, imparting desirable properties such as good metal adhesion, corrosion resistance, and toughness.[\[5\]](#)[\[7\]](#)

Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin with Dytek® A Amine

Materials:



- Bisphenol A-based epoxy resin (e.g., D.E.R. 331 or equivalent)
- Dytek® A amine
- Mixing container
- Stirring rod or mechanical mixer
- Mold for casting
- Oven

Procedure:

- Calculate the stoichiometric amount of Dytek® A amine required to cure the epoxy resin. The amine hydrogen equivalent weight (AHEW) of Dytek® A is approximately 29.1 g/eq. The epoxy equivalent weight (EEW) of the resin must be known. The required amount of amine is calculated as: $\text{Mass of Amine} = (\text{Mass of Epoxy Resin} / \text{EEW}) * \text{AHEW}$
- Accurately weigh the epoxy resin and the calculated amount of Dytek® A amine into the mixing container.

- Thoroughly mix the two components until a homogeneous mixture is obtained. This may take several minutes.
- Pour the mixture into the mold, taking care to avoid entrapping air bubbles.
- Cure the mixture in an oven. A typical curing schedule is 2 hours at 80°C followed by 3 hours at 125°C. The optimal curing schedule may vary depending on the specific application and desired properties.
- Allow the cured epoxy to cool to room temperature before demolding.

Epoxy Curing Reaction Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 15520-10-2: 2-Methyl-1,5-pentanediamine | CymitQuimica [cymitquimica.com]
- 2. Dytek - A - INVISTA - 15520-10-2 - Amines - Knowde [knowde.com]
- 3. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]
- 4. ulprospector.com [ulprospector.com]
- 5. explore.azelis.com [explore.azelis.com]
- 6. About - Dytek [dytek.invista.com]
- 7. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]
- 8. 2-Methyl-1,5-diaminopentane | 15520-10-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. US3953511A - Preparation of 2-methyl-1,5-diaminopentane - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Dytek® A Amine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b097949#discovery-and-history-of-dytek-a-amine\]](https://www.benchchem.com/product/b097949#discovery-and-history-of-dytek-a-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com